molecular formula C6H14ClNO5 B043356 6-Amino-6-deoxy-D-glucose hydrochloride CAS No. 55324-97-5

6-Amino-6-deoxy-D-glucose hydrochloride

Cat. No.: B043356
CAS No.: 55324-97-5
M. Wt: 215.63 g/mol
InChI Key: QWHLASPBRRZDEV-VFQQELCFSA-N
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Description

Significance of Amino Sugars in Glycobiology and Pharmaceutical Sciences

Amino sugars are a specialized class of carbohydrates where a hydroxyl group is substituted with an amino group. nih.govwikipedia.org These compounds are fundamental to a wide array of biological processes and are integral components of various essential biomacromolecules. nih.govnumberanalytics.comnumberanalytics.com In the field of glycobiology, amino sugars are recognized as critical building blocks of glycoproteins, glycolipids, and glycosaminoglycans, which are vital for cellular communication, cell adhesion, and maintaining the structural integrity of tissues. numberanalytics.comyoutube.com For example, N-acetylglucosamine is a primary component of chitin (B13524), found in the exoskeletons of arthropods and the cell walls of fungi. wikipedia.orgyoutube.com

The importance of amino sugars extends significantly into the pharmaceutical sciences. They form the structural core of many antibiotics, particularly aminoglycosides like amikacin (B45834) and tobramycin, which are used to treat severe bacterial infections. nih.govtaylorandfrancis.com The presence of the amino sugar moiety is often crucial for the therapeutic activity of these drugs. nih.gov Furthermore, research into amino sugars has elucidated their roles in various disease states. Dysregulation of amino sugar metabolism has been linked to conditions such as cancer and infectious diseases. numberanalytics.com For instance, altered glycosylation patterns, which involve amino sugars, are observed in many types of cancer and can influence cell signaling, adhesion, and metastasis. numberanalytics.com Their involvement in such critical biological and pathological processes makes amino sugars a subject of intensive research for potential therapeutic applications. youtube.com

Overview of 6-Amino-6-deoxy-D-glucose Hydrochloride as a Research Compound

This compound is an amino sugar derivative of D-glucose that serves as a valuable compound in academic and biomedical research. biosynth.com It is recognized for its utility in biochemical and virological studies. biosynth.comnih.gov This compound is a structural analog of D-glucose and is used in research to investigate processes such as glucose transport and metabolism. medchemexpress.com

In virology research, this compound has been studied for its effects on viral replication. biosynth.com It has been shown to inhibit the replication of influenza virus in cell cultures and has demonstrated a prophylactic effect in mice infected with influenza. biosynth.comnih.gov The mechanism of its antiviral activity is thought to involve the inhibition of protein synthesis in infected cells and binding to viral ribonucleic acid (RNA), thereby inhibiting the RNA polymerase enzyme. biosynth.com Additionally, it is used in studies of irreversible enzyme inhibition, highlighting its role as a tool for probing enzyme mechanisms. scbt.com As a research chemical, it is intended strictly for laboratory use and not for personal or therapeutic applications. biosynth.comscbt.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 55324-97-5 biosynth.comscbt.com
Molecular Formula C₆H₁₄ClNO₅ scbt.com
Molecular Weight 215.63 g/mol scbt.com
IUPAC Name (2R,3S,4R,5R)-6-amino-2,3,4,5-tetrahydroxyhexanal hydrochloride sigmaaldrich.comnih.gov
Melting Point 162-165 °C sigmaaldrich.com
Synonyms 6-amino-6-deoxyglucopyranose hydrochloride nih.gov

Historical Context of 6-Amino-6-deoxy-D-glucose Derivatives in Biomedical Research

The study of amino sugars dates back to the early 20th century, with research progressively uncovering their significant roles in biological systems. numberanalytics.com The development of synthetic methods to create derivatives of amino sugars has been a crucial aspect of this research, allowing for the investigation of their structure-activity relationships and the generation of novel therapeutic agents. nih.govnih.gov

Derivatives of 6-amino-6-deoxy-D-glucose have been part of this broader research effort. For instance, the synthesis of polymers containing 6-deoxy-6-amino-β-D-glucopyranoside units from natural polymers like chitin and cellulose (B213188) has been explored to create new biomaterials with enhanced properties for biomedical applications. google.com Furthermore, derivatives of 6-amino-6-deoxy-D-gluconic acid have been synthesized as precursors for creating novel polyamides, demonstrating the versatility of this amino sugar scaffold in materials science. nih.gov The chemical synthesis of various deoxyamino sugar building blocks from D-glucosamine hydrochloride, a related starting material, has been a key area of research to produce rare amino sugars for further study. acs.org These historical and ongoing synthetic efforts underscore the importance of 6-amino-6-deoxy-D-glucose and its derivatives as foundational molecules in the development of new drugs, biomaterials, and research tools.

Established Synthetic Routes for this compound

Thermal Polymerization Approaches

Thermal polymerization represents a method for creating polysaccharides from monosaccharide units. In the context of glucose derivatives, thermal polymerization of compounds like methyl α,β-D-glucofuranoside and 1,2-O-isopropylidene-α-D-glucofuranose has been demonstrated using a phosphoric acid catalyst. nih.gov This process typically results in polymers with a mix of glycosidic linkages and may involve isomerization from furanose to pyranose rings. nih.gov

While this approach is established for other glucose derivatives, specific and detailed research on the direct thermal polymerization of this compound to form well-defined polymers is not extensively documented in the scientific literature. The presence of the amino group at the C-6 position could introduce additional complexity and side reactions under thermal conditions. The potential for Maillard reactions and other degradation pathways would need to be carefully considered and controlled. Therefore, while theoretically possible, thermal polymerization is not currently a mainstream method for producing polymers of 6-Amino-6-deoxy-D-glucose.

Koenigs-Knorr Type Condensations in α-Glycoside Formation

The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds. nih.gov This reaction typically involves the use of a glycosyl halide (bromide or chloride) as the glycosyl donor, which is activated by a heavy metal salt, such as silver oxide or silver carbonate, to react with an alcohol (the glycosyl acceptor). nih.govlibretexts.org The participation of a neighboring group, such as an acetyl group at the C-2 position, can influence the stereochemical outcome of the glycosylation, often leading to the formation of 1,2-trans glycosides. libretexts.org

In the context of 6-Amino-6-deoxy-D-glucose, Koenigs-Knorr type condensations have been successfully employed to create the α-glycosidic linkage. cdnsciencepub.com For this to be successful, the amino group at the C-6 position and the hydroxyl groups are typically protected. The reaction of an appropriately protected 6-amino-6-deoxy-D-glucopyranosyl halide with a desired aglycon in the presence of a promoter facilitates the formation of the glycosidic bond. The choice of protecting groups, promoter, and reaction conditions are all critical factors in achieving high yields and the desired α-stereoselectivity. cdnsciencepub.com This methodology was instrumental in the synthesis of Kanamycin-A, an antibiotic containing a 6-amino-6-deoxy-α-D-glucopyranoside moiety. cdnsciencepub.com

Conversion from Tosyl Glucopyranoside Derivatives via Azide (B81097) and Reduction

A robust and frequently utilized method for the synthesis of this compound proceeds through the conversion of a tosylated glucopyranoside derivative. cdnsciencepub.comresearchgate.net This multi-step synthesis offers a reliable pathway to introduce an amino group specifically at the C-6 position. The general sequence of this synthetic route is as follows:

Selective Tosylation: The primary hydroxyl group at the C-6 position of a suitably protected glucose derivative is selectively reacted with p-toluenesulfonyl chloride (TsCl) in a base such as pyridine. This reaction forms a 6-O-tosyl derivative, converting the hydroxyl group into a good leaving group. researchgate.net

Azide Substitution: The 6-O-tosyl group is then displaced by an azide ion (N₃⁻) through a nucleophilic substitution reaction. This is typically achieved by treating the tosylated compound with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net This step proceeds with inversion of configuration at the C-6 center, although for an achiral primary center this is not a stereochemical concern.

Reduction of the Azide: The resulting 6-azido-6-deoxy derivative is then reduced to the corresponding primary amine. This reduction can be accomplished through several methods, with catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst being a common and efficient choice. researchgate.net Other reducing agents like lithium aluminium hydride (LiAlH₄) or triphenylphosphine (Staudinger reaction) followed by hydrolysis can also be employed.

Deprotection and Salt Formation: Finally, any protecting groups on the sugar ring are removed, and the resulting 6-amino-6-deoxy-D-glucose is treated with hydrochloric acid to yield the stable hydrochloride salt. cdnsciencepub.com

This synthetic strategy is exemplified in the preparation of L-menthyl 6-amino-6-deoxy-α-D-glucopyranoside hydrochloride, where a 6-O-p-tolylsulfonyl-α-D-glucopyranoside was converted to the final product via azide displacement and subsequent reduction. cdnsciencepub.com

Key Steps in the Synthesis of 6-Amino-6-deoxy-D-glucose from a Tosyl Derivative
StepReactionKey ReagentsIntermediate/Product
1Selective Tosylationp-toluenesulfonyl chloride (TsCl), Pyridine6-O-tosyl-glucopyranoside
2Azide SubstitutionSodium azide (NaN₃)6-azido-6-deoxy-glucopyranoside
3ReductionH₂, Pd/C6-amino-6-deoxy-glucopyranoside
4Salt FormationHydrochloric acid (HCl)This compound

Glycal-based Synthetic Strategies, including Azido-nitration and Hydrolysis

Glycals, which are cyclic enol ethers derived from sugars, are versatile starting materials in carbohydrate chemistry. One important reaction of glycals is azidonitration, which allows for the introduction of both an azide and a nitrate group across the double bond. nih.gov This reaction has been a key step in the synthesis of 2-amino-2-deoxy sugars. nih.govresearchgate.net The process typically involves treating the glycal with a source of azidonitronium, often generated from sodium azide and ceric ammonium nitrate (CAN). The resulting 2-azido-1-nitrate adduct can then be further manipulated. For instance, the nitrate at the anomeric position can be hydrolyzed to a hemiacetal, which can then be used as a glycosyl donor. nih.gov

While the azidonitration of glycals is a well-established method for the synthesis of 2-amino sugars, its direct application to the synthesis of 6-amino-6-deoxy-D-glucose is not a standard route. The functionalization occurs at the C-1 and C-2 positions of the glycal double bond. To achieve a 6-amino substitution, the glycal would need to be modified in a way that allows for the introduction of a nitrogen-containing functional group at the C-6 position. This could potentially be achieved by using a glycal that already possesses a suitable leaving group at C-6, but this would deviate from the typical azidonitration strategy focused on the enol ether moiety. Therefore, while glycal chemistry is powerful for aminosugar synthesis, the azidonitration reaction itself is primarily directed towards the 2-position. nih.gov

Amine Introduction via Cyclic Imides and Subsequent Reduction

The introduction of an amino group into a sugar molecule can also be achieved through the use of cyclic imides, such as phthalimide (B116566). This method, known as the Gabriel synthesis, provides a way to form primary amines while avoiding over-alkylation. In carbohydrate chemistry, this approach can be adapted to introduce an amino group at a specific position if a suitable leaving group is present.

For the synthesis of 6-Amino-6-deoxy-D-glucose, this would theoretically involve the reaction of a 6-halo or 6-tosyl-glucose derivative with potassium phthalimide. The resulting N-glycosylphthalimide would then be subjected to hydrazinolysis (using hydrazine) or acidic hydrolysis to release the primary amine. However, while the Gabriel synthesis is a general method for amine formation, its specific application for the large-scale or routine synthesis of this compound is not as commonly reported as the azide reduction pathway. Challenges such as the need for harsh conditions for the removal of the phthalimide group, which could affect other functional groups on the sugar, may limit its utility in this specific context.

Multiphase Hydrogenation of D-Glucosamine Hydrochloride

Multiphase catalytic hydrogenation is an advanced technique that offers advantages in terms of catalyst separation and recycling, as well as product purification. acs.orglivescience.io This methodology has been successfully applied to the hydrogenation of D-glucosamine hydrochloride. acs.orglivescience.iounive.it In a typical setup, a multiphase system consisting of water, an immiscible organic solvent like isooctane, and a solid catalyst (e.g., 5% Ruthenium on carbon, Ru/C) is employed. livescience.iounive.it

The hydrogenation of D-glucosamine hydrochloride under these conditions, typically at elevated temperature (e.g., 110 °C) and hydrogen pressure (e.g., 40 bar), leads to the reduction of the aldehyde group at the C-1 position. livescience.iounive.it It is crucial to note that this process does not result in the formation of 6-Amino-6-deoxy-D-glucose. Instead, the product of this reaction is 2-amino-D-sorbitol, where the pyranose ring has been opened and the aldehyde group reduced to a primary alcohol. acs.orglivescience.io The amino group at the C-2 position of the starting material, D-glucosamine, remains unchanged.

This multiphase system has been shown to be highly efficient, with quantitative conversion of D-glucosamine hydrochloride and near-quantitative yields of 2-amino-D-sorbitol. livescience.iounive.it The catalyst can be effectively separated in the organic phase and reused multiple times without significant loss of activity. livescience.io

Multiphase Hydrogenation of D-Glucosamine Hydrochloride
ParameterCondition/Value
Starting MaterialD-Glucosamine Hydrochloride
Catalyst5% Ru/C
Solvent SystemWater/Isooctane (often with a third co-solvent like THF)
Temperature~110 °C
Pressure~40 bar H₂
Product2-amino-D-sorbitol
Yield>99%

Synthesis and Derivatization Methodologies of this compound

The study of amino sugars is fundamental to understanding numerous biological processes and for developing novel therapeutic agents. 6-Amino-6-deoxy-D-glucose, a structural analog of D-glucose, serves as a valuable building block and biochemical probe. This article focuses on the synthesis and strategic derivatization of its hydrochloride salt, providing a detailed overview of modern chemical and biochemical methodologies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-6-amino-2,3,4,5-tetrahydroxyhexanal;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h2-6,9-12H,1,7H2;1H/t3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHLASPBRRZDEV-VFQQELCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

576-47-6 (Parent)
Record name D-Glucose, 6-amino-6-deoxy-, hydrochloride
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DSSTOX Substance ID

DTXSID60970659
Record name 6-Amino-6-deoxyhexose--hydrogen chloride (1/1)
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Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55324-97-5
Record name D-Glucose, 6-amino-6-deoxy-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucose, 6-amino-6-deoxy-, hydrochloride
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Record name 6-Amino-6-deoxyhexose--hydrogen chloride (1/1)
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Record name 6-amino-6-deoxy-D-glucose hydrochloride
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Biological Activities and Mechanisms of Action of 6 Amino 6 Deoxy D Glucose Hydrochloride

Interactions with Viral Replication Mechanisms

6-Amino-6-deoxy-D-glucose hydrochloride is a compound that has been investigated for its potential antiviral properties. Its mechanisms of action are multifaceted, primarily involving interference with viral replication processes at several key stages.

Inhibition of Viral Ribonucleic Acid (RNA) Binding and Replication

Research has shown that this compound can bind to viral ribonucleic acid (RNA). biosynth.com This interaction is a critical aspect of its antiviral activity, as it directly interferes with the genetic material of the virus. By binding to the viral RNA, the compound can inhibit the replication of the virus. biosynth.com This mechanism disrupts the normal life cycle of the virus, preventing it from making copies of its genetic material, which is essential for the production of new virus particles.

Inhibition of Protein Synthesis in Infected Animal Cells

In addition to its effects on viral genetic material and replication enzymes, this compound has been demonstrated to inhibit protein synthesis in animal cells infected with certain viruses, such as paramyxoviruses. biosynth.com Proteins are the building blocks of new virus particles, and their synthesis is a vital step in the viral life cycle. The inhibition of protein synthesis may be linked to the compound's ability to interfere with the acetylation of proteins, a post-translational modification that can affect protein function and stability. biosynth.com By disrupting protein synthesis, the compound hinders the assembly of new, functional viruses.

Antiviral Effects Against Influenza Virus in Cell Culture and in vivo Models

Derivatives of 6-amino-6-deoxy-D-glucose, specifically aminoglycoglycerolipids, have also been synthesized and evaluated for their anti-influenza A virus (IAV) activity in Madin-Darby Canine Kidney (MDCK) cells. mdpi.comnih.gov Some of these synthesized compounds displayed potent antiviral effects, with one particular compound, 1d, showing the ability to improve survival and decrease pulmonary viral titers in IAV-infected mice. mdpi.comnih.gov

Table 1: Antiviral Activity of this compound and its Derivatives against Influenza Virus

Compound/Derivative Model System Observed Effect Reference
This compoundCell CultureInhibition of influenza virus replication biosynth.com
This compoundMouse ModelProtected 32-40% of animals from death; Lowered virus titers in lungs and serum nih.gov
Aminoglycoglycerolipid derivatives (e.g., Compound 1d)MDCK Cells & Mouse ModelPotent antiviral effects; Improved survival and decreased pulmonary viral titers in mice mdpi.comnih.gov

Enzymatic Interactions and Inhibition Studies

The biological activity of this compound extends to its interactions with various enzymes. It has been studied as a potential irreversible enzyme inhibitor. scbt.com This suggests that the compound can form a stable, long-lasting bond with an enzyme, effectively deactivating it.

In more specific studies, derivatives of 6-amino-6-deoxy-D-glucose have been investigated as inhibitors of enzymes involved in the UDP-GlcNAc pathway in bacteria and yeasts. merckmillipore.com For instance, 6-sulfo-6-deoxy-D-glucosamine (GlcN6S) and its related compound, 6-sulfo-6-deoxy-D-glucosaminitol (ADGS), were found to inhibit glucosamine-6-phosphate (GlcN6P) synthase of microbial origin at micromolar concentrations. merckmillipore.com GlcN6S also showed inhibitory activity against fungal GlcN6P N-acetyltransferase, although at higher, millimolar concentrations. merckmillipore.com These findings highlight the potential for this class of compounds to interfere with essential metabolic pathways in microorganisms.

Substrate Utilization in Glycosyltransferase Research

Glycosyltransferases are pivotal enzymes that catalyze the formation of glycosidic bonds, essential for the synthesis of oligosaccharides and glycoconjugates. cazypedia.org The substrate specificity of these enzymes is a key area of research. While glycosyltransferases often exhibit high specificity for their natural sugar nucleotide donors and acceptor substrates, studies have shown that certain modifications are tolerated. sigmaaldrich.com For instance, β(1→4)Galactosyltransferase (β(1→4)GalT) can utilize a variety of acceptor substrates beyond its primary substrate, N-acetylglucosamine (GlcNAc). sigmaaldrich.com These include molecules like 2-deoxy-D-glucose, D-xylose, and 5-thioglucose. sigmaaldrich.com This tolerance allows for the enzymatic synthesis of modified glycans. The study of how enzymes like β(1→4)GalT interact with modified substrates such as 6-amino-6-deoxy-D-glucose can provide valuable insights into the enzyme's active site and mechanism.

Role as an Irreversible Enzyme Inhibitor

This compound has been investigated for its potential as an irreversible enzyme inhibitor. scbt.com This property is of significant interest in biochemistry and pharmacology for the development of targeted therapies and research tools. Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to a permanent loss of its activity. This contrasts with reversible inhibitors, which bind and dissociate from the enzyme. The specific enzymes targeted by 6-amino-6-deoxy-D-glucose and the mechanism of irreversible inhibition are areas of active investigation.

Impact on Glucose Metabolism and Related Enzymatic Pathways

As a glucose analog, 6-amino-6-deoxy-D-glucose can interfere with glucose metabolism. Glucose is a central molecule for cellular energy production through glycolysis and the citric acid cycle. The introduction of glucose analogs can disrupt these pathways. For example, some amino acids have been shown to regulate the expression of key enzymes in glucose metabolism, such as glucokinase (GK) and phosphoenolpyruvate (B93156) carboxykinase (PCK1). mdpi.com While direct studies on the comprehensive impact of 6-amino-6-deoxy-D-glucose on the entire glycolytic pathway are specific, the known effects of similar amino sugars and glucose analogs suggest a potential for interference. nih.gov For instance, glucosamine (B1671600) has been shown in some studies to affect insulin (B600854) sensitivity and fasting glucose levels. nih.gov

Analogies to 2-Deoxy-D-glucose in Metabolic Interference

A well-studied glucose analog, 2-deoxy-D-glucose (2-DG), provides a useful comparison for understanding the potential metabolic effects of 6-amino-6-deoxy-D-glucose. researchgate.netresearchgate.net 2-DG differs from glucose at the second carbon position and acts as a competitive inhibitor of glycolysis. researchgate.netnih.gov It is transported into cells via glucose transporters and is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). researchgate.netnih.gov However, 2-DG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation within the cell. nih.gov This accumulation competitively inhibits hexokinase, thereby blocking the glycolytic pathway and leading to cellular energy depletion. researchgate.netnih.gov Given its structural similarity as a glucose derivative, 6-amino-6-deoxy-D-glucose may exert its influence on metabolism through analogous mechanisms, although the specific enzymatic interactions would differ due to the amino group substitution at the C-6 position.

Table 1: Comparison of 2-Deoxy-D-glucose and 6-Amino-6-deoxy-D-glucose

Feature 2-Deoxy-D-glucose (2-DG) 6-Amino-6-deoxy-D-glucose
Structural Modification Hydroxyl group at C-2 replaced by hydrogen. researchgate.net Hydroxyl group at C-6 replaced by an amino group. uni.lunih.gov
Mechanism of Action Competitive inhibition of hexokinase after phosphorylation. researchgate.netnih.gov Studied as an irreversible enzyme inhibitor. scbt.com
Metabolic Effect Inhibition of glycolysis, leading to ATP depletion. nih.gov Potential to interfere with glucose metabolism. mdpi.comnih.gov
Cellular Uptake Mediated by glucose transporters (GLUTs). researchgate.net Mediated by glucose transporters (GLUTs). nih.gov

Inhibition of Glucosamine-6-phosphate Synthase by Analogs

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a crucial enzyme that catalyzes the formation of D-glucosamine-6-phosphate from D-fructose-6-phosphate and L-glutamine. nih.gov This reaction is a key step in the biosynthesis of amino sugars. Various analogs have been developed and studied as inhibitors of this enzyme. For example, 2-amino-2-deoxy-D-mannitol 6-phosphate has been identified as a potent inhibitor of fungal GlcN-6-P synthase. nih.gov Another example is kanosamine (3-amino-3-deoxy-D-glucose), which, after intracellular conversion to its 6-phosphate derivative, acts as a competitive inhibitor of GlcN-6-P synthase with respect to fructose-6-phosphate. nih.gov The study of such analogs provides a basis for understanding how derivatives of 6-amino-6-deoxy-D-glucose might also interact with and potentially inhibit this or other related enzymes in the amino sugar metabolic pathway.

Cellular Uptake and Transport Mechanisms of this compound

The entry of 6-amino-6-deoxy-D-glucose into cells is a critical first step for its biological activity.

Glucose Transporter (GLUT) Mediated Entry

The cellular uptake of 6-amino-6-deoxy-D-glucose is facilitated by glucose transporters (GLUTs). nih.gov This is supported by studies on fluorescently labeled derivatives of 6-amino-6-deoxy-D-glucose, such as 6N-Gly-Cy3 and 6N-Gly-Cy5. The uptake of these bioprobes into human colon cancer cells (HT29) was competitively inhibited by D-glucose and 2-deoxy-D-glucose in a dose-dependent manner. nih.govosti.gov This competitive inhibition strongly suggests that 6-amino-6-deoxy-D-glucose and its derivatives share the same transport machinery as natural glucose. The non-metabolizable fluorescent glucose analog 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (6-NBDG) is another tool used to study glucose transport, and its uptake is also mediated by GLUTs. nih.gov

Role in Glycosylation Pathways and Modifications

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that affects a wide range of biological processes. researchgate.net Analogs of monosaccharides can interfere with these pathways, leading to altered glycan structures and functions.

N-linked glycosylation is a fundamental process where a pre-assembled oligosaccharide is transferred to the asparagine residues of nascent polypeptide chains in the endoplasmic reticulum. The proper assembly of this oligosaccharide precursor is crucial for the correct folding, stability, and function of many glycoproteins. researchgate.net

Glucose analogs can act as inhibitors of N-linked glycosylation by being incorporated into the growing glycan chain, which can lead to premature termination of the chain. For example, 2-deoxy-D-glucose (2DG) has been shown to inhibit N-linked glycosylation, resulting in the impaired surface expression of certain glycoproteins. nih.gov This interference occurs because 2DG can be incorporated into the dolichol-linked oligosaccharide precursor, preventing further elongation and resulting in a truncated, non-functional glycan. nih.gov

Applications of 6 Amino 6 Deoxy D Glucose Hydrochloride in Biochemical and Biomedical Research

Tools for Studying Glycosylation Processes

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical cellular function. Aberrations in glycosylation are implicated in numerous diseases. 6-Amino-6-deoxy-D-glucose serves as a valuable tool for researchers studying these intricate processes. By modifying this amino sugar, for instance, by attaching fluorescent tags, scientists can create probes to visualize and track the movement and metabolism of glucose and its analogs within cells.

One such study involved the synthesis of two novel fluorescent bioprobes, 6N-Gly-Cy3 and 6N-Gly-Cy5, derived from 6-amino-6-deoxy-D-glucose. nih.gov These probes were successfully used for real-time imaging of glucose transport in human colon cancer cells (HT29). nih.gov The uptake of these probes was competitively inhibited by D-glucose, demonstrating their specificity for glucose transporters. nih.gov This research highlights the utility of 6-amino-6-deoxy-D-glucose derivatives in developing tools to study the dynamics of glucose uptake and metabolism, which are central to glycosylation. nih.gov

Probes for Membrane Transport Mechanism Investigations

The transport of molecules across cellular membranes is a fundamental process essential for cell survival. 6-Amino-6-deoxy-D-glucose and its derivatives are instrumental in investigating the mechanisms of membrane transporters, particularly glucose transporters (GLUTs). These transporters are vital for cellular energy supply and are often overexpressed in cancer cells, making them attractive therapeutic targets.

Research has focused on synthesizing various derivatives of 6-amino-6-deoxy-D-glucose to probe the specificity and function of GLUTs. For example, fluorescent bioprobes based on this amino sugar have been developed to image glucose transport in real-time. nih.gov Studies with these probes in human colon cancer cells have shown that their uptake is dependent on glucose transporters and can be competitively reduced by the presence of D-glucose. nih.gov This demonstrates the potential of these modified amino sugars to act as specific probes for studying GLUT-mediated transport.

Furthermore, the synthesis of 6-deoxy-6-thio-carboranyl D-glucoconjugates has provided insights into the substrate specificity of the GLUT1 transporter. nih.gov Such studies are crucial for designing targeted drug delivery systems that can exploit the overexpression of GLUTs in cancer cells. The ability to modify the 6-amino-6-deoxy-D-glucose structure allows for the creation of a diverse range of probes to investigate the intricate workings of membrane transport.

Probe TypeApplicationKey Findings
Fluorescent Bioprobes (6N-Gly-Cy3, 6N-Gly-Cy5)Real-time imaging of glucose transportCompetitively inhibited by D-glucose, demonstrating GLUT specificity. nih.gov
6-deoxy-6-thio-carboranyl D-glucoconjugatesInvestigating GLUT1 substrate specificityProvided insights into the structural requirements for GLUT1 binding. nih.gov

Development of Antiviral Agents and Strategies

The search for effective antiviral agents is a continuous effort in biomedical research. 6-Amino-6-deoxy-D-glucose hydrochloride and its derivatives have emerged as promising candidates in this area. biosynth.com The compound itself has been shown to inhibit the replication of influenza virus in cell culture. biosynth.com Its mechanism of action is thought to involve binding to the viral ribonucleic acid (RNA) and inhibiting the RNA polymerase enzyme, a critical component of the viral replication machinery. biosynth.com

Further research has explored the synthesis of aminoglucoglycerolipid derivatives of 6-amino-6-deoxy-D-glucose. nih.gov A series of these compounds were synthesized and evaluated for their anti-influenza A virus (IAV) activity. nih.govmdpi.com The results indicated that the complete structure of the aminoglycoglycerolipid was crucial for its inhibitory effect on the virus in Madin-Darby Canine Kidney (MDCK) cells. nih.gov

One particular derivative, compound 1d, demonstrated a potent inhibitory effect on IAV infection in vitro, with an IC50 value comparable to the established antiviral drug Ribavirin. mdpi.com In vivo studies in IAV-infected mice showed that oral administration of compound 1d significantly improved survival rates and reduced pulmonary viral titers. nih.gov These findings underscore the potential of 6-amino-6-deoxy-D-glucose derivatives as a basis for developing novel anti-influenza agents. nih.gov

Compound/DerivativeVirus TargetedKey Research Finding
This compoundInfluenza virusInhibits viral replication in cell culture. biosynth.com
Aminoglucoglycerolipid derivativesInfluenza A virus (IAV)The integral structure is essential for antiviral activity. nih.gov
Compound 1d (an aminoglucoglycerolipid derivative)Influenza A virus (IAV)Significantly improved survival and decreased viral load in infected mice. nih.govmdpi.com

Contributions to Understanding Metabolic Pathways and Enzyme Function

This compound serves as a valuable tool for dissecting complex metabolic pathways and understanding the function of specific enzymes. biosynth.com Its structural similarity to glucose allows it to interact with enzymes involved in glucose metabolism, often acting as an inhibitor. This inhibitory action can be leveraged to study the roles of these enzymes in various cellular processes. The compound has been specifically studied for its potential in irreversible enzyme inhibition. scbt.com

For instance, the biosynthesis of 6-deoxyhexoses, such as L-fucose, involves a series of enzymatic reactions starting from nucleotide-activated sugars like GDP-D-mannose or dTDP-D-glucose. nih.gov While not directly 6-amino-6-deoxy-D-glucose, the study of these pathways provides a framework for understanding how modified sugars can influence metabolic routes. The introduction of an amino group at the 6-position of glucose can alter its interaction with enzymes like glycosyltransferases, providing insights into their substrate specificity and catalytic mechanisms.

Furthermore, derivatives of amino sugars are being investigated as inhibitors of enzymes like glucosamine-6-phosphate synthase, a key enzyme in the hexosamine biosynthesis pathway. nih.gov This pathway is crucial for the production of UDP-GlcNAc, a precursor for many important biomolecules. nih.gov By studying how compounds like 6-amino-6-deoxy-D-glucose and its analogs affect these enzymes, researchers can gain a deeper understanding of metabolic regulation and identify potential targets for therapeutic intervention.

Research into Antibiotic Biosynthesis and Glycosyltransferases

The biosynthesis of many antibiotics, particularly aminoglycosides, involves complex enzymatic pathways that utilize modified sugar molecules. 6-Amino-6-deoxy-D-glucose is a component of some aminoglycoside antibiotics, such as kanamycin (B1662678) A. psu.edu Studying the biosynthesis of these antibiotics provides valuable insights into the enzymes responsible for creating these unique sugar moieties, including the glycosyltransferases that attach them to the antibiotic scaffold.

For example, the biosynthesis of the dalbaheptide class of antibiotics involves the glycosylation of a peptide core with various sugars, some of which are derived from D-glucose-1-phosphate. nih.gov The enzymes responsible for these glycosylation steps, the glycosyltransferases, are encoded within the antibiotic's biosynthetic gene cluster. nih.gov By understanding how these enzymes recognize and utilize specific sugar substrates, researchers can potentially engineer the biosynthesis of novel antibiotic structures with improved activity.

The synthesis of rare deoxyamino sugars from D-glucosamine, a related amino sugar, highlights the chemical strategies that can be employed to create building blocks for novel antibiotics. nih.govacs.org These synthetic efforts, coupled with studies on the enzymes involved in antibiotic biosynthesis, can pave the way for the development of new and more effective antimicrobial agents.

Potential in Drug Delivery Systems and Formulation Research (as a derivative of cyclodextrins)

Cyclodextrins, a family of cyclic oligosaccharides, are widely used in pharmaceuticals to enhance the solubility, stability, and bioavailability of drugs. The modification of cyclodextrins with functional groups can further enhance their properties for drug delivery applications. This compound has been utilized in the synthesis of mono-6-amino-6-deoxy-cyclodextrin hydrochlorides. nih.gov

Computational and Structural Biology Studies of 6 Amino 6 Deoxy D Glucose Hydrochloride

Molecular Docking Simulations of Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is instrumental in understanding the interactions between 6-Amino-6-deoxy-D-glucose hydrochloride and various enzymes.

Research has shown that this compound can act as an inhibitor of certain enzymes. For instance, it has been studied for its potential to irreversibly inhibit enzymes. scbt.com Molecular docking simulations help to visualize and analyze the binding modes of this amino sugar within the active sites of target enzymes. These simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding affinity.

One area of interest is its interaction with enzymes involved in glucose metabolism. For example, studies have investigated the interactions of similar sugar derivatives with aldose reductase (ALR2), an enzyme implicated in diabetic complications. nih.gov By converting excess glucose to sorbitol, ALR2 can lead to cellular stress. nih.gov Molecular docking can elucidate how this compound or its derivatives might bind to ALR2, potentially inhibiting its activity. The binding energy and the specific amino acid residues involved in the interaction can be predicted, providing a basis for designing more potent and selective inhibitors. nih.gov

Similarly, the interaction with glucokinase, a key enzyme in glucose homeostasis, has been a subject of study for related molecules. nih.gov Docking studies can predict the binding energy and the specific amino acid residues involved in the interaction between a ligand and a protein. nih.gov For instance, the binding of abscisic acid to human glucokinase has been shown to involve hydrogen bonds with residues such as ASN83, ARG85, and GLY229. nih.gov

Furthermore, the compound's potential as an antifungal agent has been explored through docking studies with enzymes like glucosamine-6-phosphate synthase, which is crucial for the fungal cell wall biosynthesis pathway. researchgate.net These simulations can compare the binding of this compound derivatives to the enzyme's active site with that of known inhibitors, helping to identify key binding residues. researchgate.net

Table 1: Key Enzymes and Potential Interactions with this compound and Related Compounds

EnzymeFunctionPotential Interaction
Aldose Reductase (ALR2)Converts glucose to sorbitol in the polyol pathway. nih.govInhibition to prevent diabetic complications. nih.gov
GlucokinasePlays a role in blood glucose homeostasis. nih.govPotential modulation of activity for diabetes treatment. nih.gov
Glucosamine-6-phosphate synthaseCatalyzes a rate-limiting step in the fungal cell wall biosynthetic pathway. researchgate.netInhibition for antifungal activity. researchgate.net
Viral RNA polymeraseInvolved in the replication of viral RNA. biosynth.comCompetitive binding to inhibit viral replication. biosynth.com

Quantum Computational Analysis of Molecular Structure and Interactions

Quantum computational methods are employed to investigate the electronic structure, geometry, and energetic properties of molecules with high accuracy. These methods can provide detailed insights into the intrinsic properties of this compound and its interactions at a sub-atomic level.

These calculations can determine the optimal geometry of the molecule, its charge distribution, and the energies of its molecular orbitals. This information is crucial for understanding its reactivity and how it will interact with its biological targets. For instance, understanding the electrostatic potential surface can help predict regions of the molecule that are likely to engage in electrostatic interactions, such as hydrogen bonding.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time. These simulations can reveal the conformational changes that occur upon binding and the stability of the ligand-receptor complex. nih.gov

For this compound, MD simulations can be used to study its binding to enzymes in a more realistic, solvated environment. nih.gov By simulating the system for nanoseconds or longer, researchers can observe the flexibility of both the ligand and the protein, and how they adapt to each other. nih.gov This can help to identify key amino acid residues that are consistently involved in the interaction and to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by molecular docking alone. nih.gov These simulations are crucial for understanding the detailed mechanism of inhibition and for the rational design of more effective drugs. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of related compounds to understand how specific structural features affect their biological activity. nih.gov For this compound, SAR studies would involve modifying its structure, for example, by adding different functional groups at various positions, and then evaluating the impact of these changes on its enzyme inhibitory activity.

These studies can help to identify the key pharmacophoric elements of the molecule that are essential for its biological effect. For example, research on related compounds has shown that the nature and position of substituents can significantly influence their ability to inhibit enzymes like aldose reductase. nih.gov By systematically altering the structure of this compound and assessing the activity of the resulting derivatives, a more complete picture of its SAR can be developed. This knowledge is invaluable for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Spectroscopic Analysis (e.g., NMR, IR, MS) for Structural Elucidation and Interaction Probing

Spectroscopic techniques are essential for confirming the structure of this compound and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are powerful tools for determining the three-dimensional structure of organic molecules in solution. iosrjournals.org For this compound, NMR can be used to confirm the connectivity of atoms and the stereochemistry of the molecule. synthose.comresearchgate.net Furthermore, NMR techniques such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (trNOESY) can be used to probe its binding to a protein, identifying the parts of the molecule that are in close contact with the receptor.

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for its hydroxyl, amino, and C-O groups, confirming its chemical identity.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. uni.lu High-resolution mass spectrometry can provide a very accurate mass measurement, further confirming the identity of this compound. MS can also be used in conjunction with other techniques to study protein-ligand interactions.

Table 2: Spectroscopic Data for this compound and Related Compounds

TechniqueInformation ObtainedRelevance to this compound
1H NMRProvides information about the proton environment in the molecule. iosrjournals.orgConfirms the number and connectivity of hydrogen atoms. synthose.com
13C NMRProvides information about the carbon skeleton of the molecule. iosrjournals.orgConfirms the number and types of carbon atoms. researchgate.net
IR SpectroscopyIdentifies functional groups present in the molecule.Confirms the presence of -OH, -NH2, and C-O bonds.
Mass SpectrometryDetermines the molecular weight and formula. uni.luConfirms the molecular weight of 215.63 g/mol and formula C6H14ClNO5. scbt.combiosynth.com

Advanced Analytical Methodologies for 6 Amino 6 Deoxy D Glucose Hydrochloride and Its Metabolites in Research

Chromatographic Techniques for Separation and Identification (e.g., HPLC, TLC)

Chromatographic methods are fundamental for the separation and identification of 6-amino-6-deoxy-D-glucose hydrochloride from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation, identification, and quantification of amino sugars. news-medical.net Several HPLC modes can be employed for the analysis of 6-amino-6-deoxy-D-glucose, including:

Normal-Phase HPLC: This technique is suitable for separating monosaccharides and oligosaccharides. shimadzu.com It often uses an aminopropyl-bonded silica (B1680970) polymer support as the stationary phase and a mixture of acetonitrile (B52724) and water as the mobile phase. shimadzu.com

Ion-Exchange Chromatography: This method separates molecules based on their charge. Stepwise elution with sodium citrate (B86180) and borate (B1201080) buffers has been successfully used for the separation of amino acids and amino sugars. nih.gov

Size-Exclusion Chromatography: This technique separates molecules based on their size and is useful for determining the molecular weight distribution of polysaccharides. shimadzu.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is increasingly used for the analysis of polar compounds like glycans. acs.org It provides a robust method for separating and quantifying GAG disaccharides when coupled with mass spectrometry. acs.org

To enhance detection, especially when using UV-Vis or fluorescence detectors, derivatization of the amino sugar is often necessary. A common approach is reductive amination, where the reducing end of the sugar reacts with a primary amino group of a chromophoric or fluorophoric compound. oup.com

Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective method for the qualitative analysis of amino sugars. nih.gov It can be used to assess the purity of a sample. sigmaaldrich.com The separation is based on the differential partitioning of the solutes between the stationary phase (e.g., silica gel) and the mobile phase. kau.edu.sa Visualization of the separated spots can be achieved by spraying with reagents like ammoniacal silver nitrate, which produces brown spots for reducing sugars upon heating. kau.edu.sa

Table 1: Comparison of Chromatographic Techniques for 6-Amino-6-deoxy-D-glucose Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure.Differential partitioning between a liquid mobile phase and a solid stationary phase via capillary action.
Application Quantitative and qualitative analysis, purification. news-medical.netnih.govPrimarily qualitative analysis and purity assessment. nih.govsigmaaldrich.com
Sensitivity HighModerate
Resolution HighModerate
Analysis Time Relatively longer per sample, but can be automated.Faster for a single sample, but less amenable to automation.
Common Detectors Refractive Index (RI), UV-Vis, Fluorescence, Mass Spectrometry (MS).Visual inspection after staining.

Mass Spectrometry for Structural Characterization and Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and metabolic pathway analysis of this compound. It provides detailed information about the molecular weight and fragmentation pattern of the compound and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with MS (LC-MS) allows for the separation of complex mixtures followed by the sensitive detection and identification of individual components. LC-MS/MS, or tandem mass spectrometry, further enhances specificity and structural characterization by fragmenting selected ions and analyzing the resulting product ions. nih.gov This technique has been successfully applied to the quantitative analysis of underivatized amino acids and glycosaminoglycans. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, non-volatile compounds like amino sugars must first be derivatized to make them volatile. A common derivatization method is trimethylsilylation. cdnsciencepub.com GC-MS can then be used to separate and identify the derivatized sugars based on their retention times and mass spectra. news-medical.net

Metabolic Pathway Analysis: By using isotopically labeled 6-amino-6-deoxy-D-glucose (e.g., with ¹³C or ¹⁵N), researchers can trace its metabolic fate within a biological system. acs.org The labeled compound and its metabolites can be distinguished from their unlabeled endogenous counterparts by their mass difference in the mass spectrometer, enabling the elucidation of metabolic pathways.

Table 2: Mass Spectrometry Data for 6-Amino-6-deoxy-D-glucose

ParameterValueReference
Molecular Formula C₆H₁₄ClNO₅ scbt.com
Molecular Weight 215.63 g/mol scbt.com
Monoisotopic Mass 179.07938 Da uni.lu
Predicted Collision Cross Section (CCS) [M+H]⁺ 139.5 Ų uni.lu

Electrophoretic Methods for Derivatized Monosaccharides

Electrophoretic techniques separate molecules based on their charge-to-mass ratio in an electric field. For neutral or weakly charged molecules like monosaccharides, derivatization is often required to introduce a charge.

Capillary Electrophoresis (CE): CE offers high separation efficiency and short analysis times for carbohydrates. acs.org To analyze neutral sugars like 6-amino-6-deoxy-D-glucose, several strategies can be employed:

High pH: At high pH, the hydroxyl groups of carbohydrates can ionize, allowing them to migrate in an electric field. oup.com

Complexation with Borate: Sugars can form charged complexes with borate ions, which can then be separated by CE. oup.com

Derivatization: Pre-column derivatization with a charged, chromophoric, or fluorophoric tag is a common approach. oup.com This not only imparts a charge for electrophoretic separation but also enhances detection sensitivity. oup.com

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF): This is a highly sensitive detection method used in conjunction with CE. acs.org Monosaccharides, including amino sugars, can be derivatized with fluorescent tags such as 8-aminopyrene-1,3,6-trisulfonate (APTS) or 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde (CBQCA). acs.orgoup.com The resulting fluorescent adducts can be detected at very low levels, making CE-LIF ideal for analyzing samples with low analyte concentrations. acs.orgoup.com

Polyacrylamide Gel Electrophoresis (PAGE): PAGE can also be used for the analysis of fluorophore-labeled saccharides. nih.gov This method, sometimes referred to as FACE (Fluorophore-Assisted Carbohydrate Electrophoresis), allows for the separation of a variety of saccharides with high resolution. nih.gov

Table 3: Derivatizing Agents for Electrophoretic Analysis of Monosaccharides

Derivatizing AgentDetection MethodAdvantages
8-aminopyrene-1,3,6-trisulfonate (APTS) Laser-Induced Fluorescence (LIF)High sensitivity, stable adducts. oup.com
3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde (CBQCA) Laser-Induced Fluorescence (LIF)High sensitivity for amino sugars. acs.org
Sulfanilic acid UV DetectionIntroduces a strong acidic group for better separation over a wide pH range. nih.gov
7-amino-naphthalene-1,3-disulfonic acid UV and Fluorescence DetectionProvides both UV and fluorescence detection capabilities. nih.gov

Spectroscopic Methods for Quantitative and Qualitative Analysis (e.g., UV-Vis, NMR, Fluorescence)

Spectroscopic methods are widely used for both the qualitative and quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation of organic molecules in solution. iosrjournals.org Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its structure. iosrjournals.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further aiding in structural assignment. iosrjournals.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: Native 6-amino-6-deoxy-D-glucose does not have a strong chromophore, making direct UV-Vis detection challenging. However, after derivatization with a UV-absorbing tag, such as 2,4-dinitrophenylhydrazine, it can be readily quantified using UV-Vis spectroscopy. nih.gov

Fluorescence Spectroscopy: Similar to UV-Vis, fluorescence spectroscopy is used for the detection of 6-amino-6-deoxy-D-glucose after derivatization with a fluorophore. nih.gov This method offers very high sensitivity. Fluorescent bioprobes incorporating 6-amino-6-deoxy-D-glucose have been developed for imaging glucose transport in cells. nih.gov

Future Research Directions and Unexplored Avenues for 6 Amino 6 Deoxy D Glucose Hydrochloride

Investigation of Novel Biological Targets and Pathways

Current knowledge indicates that 6-Amino-6-deoxy-D-glucose hydrochloride can inhibit protein synthesis in cells infected with paramyxoviruses and impede the replication of the influenza virus. biosynth.comnih.gov It is believed to act by binding to viral ribonucleic acid (RNA) and competitively inhibiting RNA polymerase. biosynth.com However, the precise molecular interactions and the full range of cellular pathways affected by this compound are not yet fully elucidated.

Future investigations should aim to identify new biological targets beyond its known antiviral activity. This could involve screening the compound against a wide array of enzymes, receptors, and signaling proteins to uncover previously unknown interactions. A significant area of interest is its potential as an irreversible enzyme inhibitor, a characteristic that warrants further exploration against various enzymatic families. scbt.com Understanding how this compound modulates cellular processes will be critical in expanding its potential therapeutic applications.

Integration with "Omics" Technologies (Genomics, Proteomics, Metabolomics)

To gain a comprehensive understanding of the cellular response to this compound, the integration of "omics" technologies is paramount. These high-throughput approaches can provide a systems-level view of the changes occurring within a biological system upon exposure to the compound.

Genomics: Transcriptomic analysis, such as RNA sequencing, can reveal changes in gene expression profiles in cells treated with the compound. This could help identify the genetic pathways that are activated or suppressed, offering clues to its mechanism of action and potential off-target effects.

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify proteins that directly bind to this compound or whose expression levels or post-translational modifications are altered in its presence.

Metabolomics: This technology can map the metabolic fingerprint of cells, revealing alterations in metabolic pathways. Given that 6-Amino-6-deoxy-D-glucose is a glucose analog, it is crucial to understand its impact on glucose metabolism and related pathways. mdpi.com

The data generated from these omics studies will be invaluable for constructing a detailed picture of the compound's biological activity and for identifying novel biomarkers of its effects.

Exploration of Advanced Synthetic Approaches and Chemo-enzymatic Routes

The development of efficient, scalable, and sustainable synthetic methods is crucial for making this compound more accessible for research and potential commercial applications. While chemical syntheses have been described, future research should focus on more advanced and environmentally friendly approaches. nih.govresearchgate.net

Table 1: Potential Enzymes for Chemo-enzymatic Synthesis

Enzyme Class Potential Application in Synthesis Reference
Transaminases Introduction of the amino group at the C-6 position mdpi.com
Dehydrogenases Selective oxidation/reduction of hydroxyl groups nih.gov
Lipases Regioselective acylation/deacylation for protection/deprotection researchgate.net
Glucosyltransferases Formation of glycosidic bonds for derivative synthesis nih.gov

Development of Advanced in vitro and in vivo Research Models

To better predict the efficacy and behavior of this compound in a physiological context, the development of more sophisticated research models is essential.

In vitro Models: Moving beyond simple cell cultures, future studies could utilize three-dimensional (3D) organoid cultures or "organ-on-a-chip" systems. These models more accurately mimic the complex microenvironment of tissues and organs, providing more relevant data on the compound's activity and potential toxicity.

In vivo Models: While studies in mice have demonstrated a prophylactic effect against influenza, further in vivo research is necessary. nih.gov This includes using a wider range of animal models that are more representative of human diseases. For instance, in the context of its potential neurotoxic effects, as suggested by studies on related compounds, specific animal models of neurodegenerative diseases could be employed. nih.gov

These advanced models will be instrumental in bridging the gap between preclinical research and potential clinical applications.

Computational Design and Predictive Modeling for Derivative Development

Computational approaches offer a powerful tool for accelerating the discovery and optimization of new derivatives of this compound with enhanced or novel biological activities. mdpi.com

Molecular Docking and Dynamics Simulations: These methods can be used to predict how the compound and its analogs bind to specific biological targets. By understanding the key molecular interactions, it is possible to design new derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.

Predictive Toxicology: Computational models can also be used to predict the potential toxicity of new derivatives, helping to identify and eliminate potentially harmful compounds early in the drug discovery process.

By leveraging these computational tools, researchers can more rationally design and develop the next generation of compounds based on the 6-Amino-6-deoxy-D-glucose scaffold, tailored for specific therapeutic applications, such as the development of novel polyamides. nih.gov

Q & A

Q. What are the primary synthetic routes for 6-amino-6-deoxy-D-glucose hydrochloride, and how can its purity be validated?

The compound is synthesized via deoxy-amination reactions, often starting from D-glucose derivatives. Key steps include selective protection of hydroxyl groups, substitution at the 6-position with an amino group, and subsequent hydrochloric acid treatment. Purity validation requires NMR (1H/13C) for structural confirmation, HPLC with UV detection (>95% purity threshold), and FTIR to verify functional groups like amines and hydroxyls. Mass spectrometry (MS) further confirms molecular weight .

Q. What analytical techniques are recommended for characterizing this compound?

Standard protocols include:

  • NMR spectroscopy (D2O as solvent) to resolve anomeric protons and confirm stereochemistry.
  • HPLC with refractive index or charged aerosol detection (mobile phase: acetonitrile/water with 0.1% TFA).
  • Elemental analysis to validate chloride content (theoretical: ~16.5% Cl).
  • Melting point determination (>116°C decomposition observed) .

Q. What is the role of this compound in antitumor drug development?

It serves as a precursor for nitrogen mustards, which alkylate DNA guanine residues, disrupting replication. The amino group at C6 enables covalent bonding to alkylating agents like chlorambucil, enhancing tumor cell targeting. Mechanistic studies often pair in vitro DNA cross-linking assays with cytotoxicity screens (e.g., MTT on HeLa cells) .

Q. What are the stability considerations for storing this compound?

Store at -20°C in airtight, desiccated containers to prevent hydrolysis. Degradation is monitored via HPLC; avoid prolonged exposure to light or humidity. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How can synthesis yield be optimized when using this compound as a precursor for nitrogen mustards?

  • Reaction parameters : Use anhydrous DMF as solvent, 4Å molecular sieves to scavenge water, and reduce reaction temperature to 0–4°C to minimize side reactions.
  • Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation with alkylating moieties.
  • Purification : Gradient silica gel chromatography (CH2Cl2:MeOH 10:1 to 5:1) improves yield (>70%) and purity. Track intermediates via TLC (Rf ~0.3 in butanol:acetic acid:water 2:1:1) .

Q. How to address discrepancies in reported biological activity of alkylating agents derived from this compound?

Contradictions often arise from:

  • Cell line variability : Validate across multiple lines (e.g., MCF-7, A549) using standardized protocols.
  • Dosage normalization : Adjust for molarity rather than mass (IC50 ranges: 1–50 µM).
  • DNA repair interference : Co-adminish inhibitors like PARP-1 blockers to isolate alkylation effects. Replicate studies under hypoxia vs. normoxia to assess microenvironmental impacts .

Q. What strategies mitigate the systemic toxicity of nitrogen mustards synthesized from this compound?

  • Prodrug design : Incorporate enzymatically cleavable linkers (e.g., peptide sequences) for tumor-specific activation.
  • Nanocarrier encapsulation : Use PEGylated liposomes to enhance tumor uptake (e.g., 20–100 nm size, >80% loading efficiency).
  • Combination therapies : Pair with antioxidants (e.g., NAC) to reduce off-target oxidative stress .

Q. How to improve aqueous solubility of this compound for in vitro studies?

  • Co-solvents : Use 10% DMSO in PBS (final concentration ≤1% to avoid cytotoxicity).
  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation at the amino group) while retaining alkylation capacity.
  • pH adjustment : Dissolve in mildly acidic buffers (pH 4–5) where the amine is protonated .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.